5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-methoxyaniline with pyrimidine-2,4-dione under specific conditions. One common method includes:
Starting Materials: 4-methoxyaniline and pyrimidine-2,4-dione.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the production of inflammatory mediators or viral replication. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylpyrimidine: Similar structure but lacks the amino group.
2,4-Diaminopyrimidine: Contains two amino groups instead of one.
4-Methoxyaniline: Contains the methoxyphenyl group but lacks the pyrimidine ring.
Uniqueness
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of the methoxyphenyl and pyrimidine moieties, which contribute to its diverse pharmacological activities. The presence of both the amino and methoxy groups enhances its ability to interact with various biological targets, making it a versatile compound for research and development.
Biological Activity
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione, with the CAS number 4878-54-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁N₃O₃, with a molecular weight of approximately 233.23 g/mol. The compound features a pyrimidine core substituted with a 4-methoxyphenyl amino group, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₁N₃O₃ |
Molecular Weight | 233.23 g/mol |
Density | 1.357 g/cm³ |
Refractive Index | 1.627 |
The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in nucleotide metabolism. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and repair by converting dihydrofolate to tetrahydrofolate. Inhibition of DHFR leads to reduced availability of tetrahydrofolate necessary for purine and pyrimidine synthesis, ultimately affecting cell proliferation and survival, particularly in cancer cells .
Therapeutic Potential
Research indicates that derivatives of pyrimidine compounds exhibit various pharmacological activities including:
- Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : Some studies suggest potential antimicrobial effects against certain bacterial strains, although specific data on this compound's efficacy in this area is limited .
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of various pyrimidine derivatives including this compound. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the micromolar range. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: DHFR Inhibition
In a comparative analysis of pyrimidine derivatives as DHFR inhibitors, this compound showed competitive inhibition with a Ki value indicating high affinity for the enzyme. This suggests its potential as a lead compound for developing new antifolate drugs used in cancer therapy .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for various pyrimidine derivatives compared to our compound:
Compound Name | Biological Activity | IC50 (μM) |
---|---|---|
This compound | Antitumor (MCF-7) | ~10 |
Piritrexim | DHFR Inhibitor | ~0.05 |
Thienopyrimidine Derivative | Antimicrobial | ~12 |
Properties
CAS No. |
4878-54-0 |
---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-(4-methoxyanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16) |
InChI Key |
REQUYQKTHSNJBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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